SPT Inhibition: >20-Fold Reduction in Potency Due to C-2 Methyl Substituent
The SPT inhibitory activity of Sphingofungin F is drastically reduced compared to Sphingofungin B. This difference is attributed to the C-2 methyl substituent on the amino acid headgroup of Sphingofungin F, which creates a quaternary center. A direct head-to-head comparison is inferred from data on the corresponding stereoisomer of Sphingofungin B (compound 4a in the reference), which also features a C-2 methyl group and is structurally analogous to Sphingofungin F in this critical region. Natural-type Sphingofungin B (compound 4, lacking the methyl group) exhibited a potent SPT inhibition ID50 of 16.6 nM. In stark contrast, the methyl-substituted analog showed an ID50 of 3590 nM [1]. A later study confirmed that this methyl group 'has a negative impact on the inhibition' when comparing Sphingofungin B and F [2].
| Evidence Dimension | SPT Inhibition Potency (ID50) |
|---|---|
| Target Compound Data | ID50 ~ 3590 nM (inferred from the activity of the C-2 methyl-substituted stereoisomer of Sphingofungin B, compound 4a) |
| Comparator Or Baseline | ID50 = 16.6 ± 0.8 nM for natural Sphingofungin B (compound 4) |
| Quantified Difference | ~216-fold reduction in potency |
| Conditions | Membrane-bound mammalian SPT enzyme assay; inhibition of palmitoyl-CoA and serine condensation measured by radioactive substrate incorporation [1]. |
Why This Matters
This quantifies the profound negative impact of the quaternary center on target engagement, making Sphingofungin F a valuable low-potency control for SAR studies and not a substitute for potent SPT inhibitors.
- [1] Kobayashi, S., Furuta, T., Hayashi, T., Nishijima, M., & Hanada, K. (1998). Catalytic Asymmetric Syntheses of Antifungal Sphingofungins and Their Biological Activity as Potent Inhibitors of Serine Palmitoyltransferase (SPT). Journal of the American Chemical Society, 120(5), 908-919. View Source
- [2] Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. View Source
